molecular formula C36H36 B12108549 1,9-Dimethyl-7-ethylphenanthrene/1,9-dimethyl-5-ethylphenanthrene

1,9-Dimethyl-7-ethylphenanthrene/1,9-dimethyl-5-ethylphenanthrene

Cat. No.: B12108549
M. Wt: 468.7 g/mol
InChI Key: MMLDJTAXRCRQGF-UHFFFAOYSA-N
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Description

1,9-Dimethyl-7-ethylphenanthrene and 1,9-dimethyl-5-ethylphenanthrene are organic compounds belonging to the phenanthrene family. These compounds are characterized by their polycyclic aromatic hydrocarbon structure, which consists of three fused benzene rings. The presence of methyl and ethyl groups at specific positions on the phenanthrene backbone distinguishes these compounds from other phenanthrene derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-dimethyl-7-ethylphenanthrene and 1,9-dimethyl-5-ethylphenanthrene typically involves the alkylation of phenanthrene derivatives. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, are optimized to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of these compounds may involve similar alkylation techniques but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,9-Dimethyl-7-ethylphenanthrene and 1,9-dimethyl-5-ethylphenanthrene undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenanthrene compounds. These products have diverse applications in organic synthesis and material science .

Scientific Research Applications

1,9-Dimethyl-7-ethylphenanthrene and 1,9-dimethyl-5-ethylphenanthrene have several scientific research applications:

    Chemistry: These compounds are used as intermediates in the synthesis of more complex organic molecules.

    Biology: They serve as model compounds for studying the behavior of polycyclic aromatic hydrocarbons in biological systems.

    Medicine: Research into their potential pharmacological properties, such as anti-cancer and anti-inflammatory activities, is ongoing.

    Industry: These compounds are used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,9-dimethyl-7-ethylphenanthrene and 1,9-dimethyl-5-ethylphenanthrene involves their interaction with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to their observed effects. For example, their ability to intercalate into DNA can affect gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent compound, lacking the methyl and ethyl substitutions.

    1-Methylphenanthrene: A single methyl group substitution.

    9-Ethylphenanthrene: A single ethyl group substitution.

Uniqueness

The unique substitution pattern of 1,9-dimethyl-7-ethylphenanthrene and 1,9-dimethyl-5-ethylphenanthrene imparts distinct chemical and physical properties. These compounds exhibit different reactivity and interaction profiles compared to their unsubstituted or singly substituted counterparts .

Properties

Molecular Formula

C36H36

Molecular Weight

468.7 g/mol

IUPAC Name

5-ethyl-1,9-dimethylphenanthrene;7-ethyl-1,9-dimethylphenanthrene

InChI

InChI=1S/2C18H18/c1-4-14-8-6-9-15-13(3)11-17-12(2)7-5-10-16(17)18(14)15;1-4-14-8-9-16-15-7-5-6-12(2)17(15)10-13(3)18(16)11-14/h2*5-11H,4H2,1-3H3

InChI Key

MMLDJTAXRCRQGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C3=CC=CC(=C3C=C2C)C.CCC1=C2C(=CC=C1)C(=CC3=C(C=CC=C32)C)C

Origin of Product

United States

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